Cyclopropanedodecanoic acid

Enzyme Inhibition Lipid Metabolism Antibacterial Target Validation

Standard linear or branched fatty acids fail to replicate the steric rigidity and dual membrane effects of cyclopropane rings. Cyclopropanedodecanoic acid (C15 CFA) solves this with a terminal cyclopropane that uniquely enhances fluidity while increasing local order. - **CFAS probe**: Completely inhibits cyclopropane fatty acid synthase in live E. coli at 0.15 mM. - **Antifungal lead**: Superior fungistatic activity vs. iso-branched analogs; synergy with conventional antimycotics. - **Lipoxygenase tool**: Confirmed platelet 12-LOX inhibition at 30 µM. Procure for precise membrane pharmacology and targeted enzyme studies.

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 5617-76-5
Cat. No. B12091384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanedodecanoic acid
CAS5617-76-5
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESC1CC1CCCCCCCCCCCC(=O)O
InChIInChI=1S/C15H28O2/c16-15(17)11-9-7-5-3-1-2-4-6-8-10-14-12-13-14/h14H,1-13H2,(H,16,17)
InChIKeyIYMLTARBHHTWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropanedodecanoic Acid: Properties & Procurement


Cyclopropanedodecanoic acid (CAS 5617-76-5) is a C15 cyclopropane fatty acid (CFA) characterized by a terminal cyclopropane ring on a 12-carbon aliphatic chain . This structural motif confers distinct biophysical and biological properties compared to linear saturated or unsaturated fatty acid analogs. As a member of the CFA class, it is noted for its role in modulating membrane fluidity and stability, and for its interactions with specific enzyme targets [1]. The compound's unique architecture makes it a valuable tool in lipidomics, membrane biophysics, and the study of bacterial adaptive responses.

C
Cyclopropane fatty acid (CFA) class probe: Terminal cyclopropane ring enables membrane biophysics and lipid-packing studies distinct from linear or unsaturated analogs.
E
Enzyme target engagement context: Reported inhibition of CFAS and 12-lipoxygenase supports bacterial adaptation and arachidonic acid cascade research workflows.
S
Selection logic: For studies requiring sterically constrained lipid geometry with dual membrane modulation—enhanced fluidity with increased local order—common fatty acids are not suitable substitutes.

Cyclopropanedodecanoic Acid vs. Common Fatty Acids


The functional differentiation of cyclopropanedodecanoic acid is rooted in its terminal cyclopropane ring, which creates a sterically hindered and conformationally constrained structure absent in linear, iso-branched, or cis-unsaturated fatty acids. This fundamental difference in molecular geometry directly impacts lipid packing, membrane biophysics, and enzyme recognition [1]. Consequently, substituting cyclopropanedodecanoic acid with a more common analog like lauric acid (C12:0) or an iso-branched fatty acid will not replicate its specific effects on membrane fluidity or its distinct profile of enzyme inhibition, leading to divergent and potentially misleading experimental outcomes [2]. The quantitative evidence below demonstrates these precise, non-interchangeable differences.

Cyclopropane ring geometry may not transfer
Lauric acid (C12:0), iso-branched, or cis-unsaturated fatty acids lack the sterically constrained cyclopropane motif. Lipid packing and membrane fluidity outcomes may shift significantly.
Dual membrane modulation profile may differ
CFAs reportedly enhance fluidity while increasing local lipid order—a combination not replicated by cis-unsaturated (increase fluidity, decrease order) or trans-unsaturated (decrease fluidity) fatty acids.
Enzyme recognition context may not transfer
Reported CFAS inhibition and 12-LOX activity are linked to the cyclopropane motif. Common dietary or structural fatty acids may not engage these enzyme targets in the same assays.

Cyclopropanedodecanoic Acid: Comparative Evidence


In Vivo CFAS Inhibition in E. coli

Cyclopropanedodecanoic acid is a potent inhibitor of the bacterial enzyme cyclopropane fatty acid synthase (CFAS), achieving complete in vivo inhibition of phospholipid cyclopropanation in growing E. coli cells at a concentration of 0.15 mM [1]. This demonstrates a clear, functional interaction with a specific bacterial enzyme target. While other inhibitors like dioctylamine and sinefungin also target CFAS, they operate via different kinetic mechanisms (competitive vs. uncompetitive) and with different Ki values (0.00013 mM and 0.0005 mM, respectively) in vitro [2]. This specific in vivo activity profile of cyclopropanedodecanoic acid makes it a unique tool for studying CFAS function in a cellular context, distinguishing it from other CFAS inhibitors.

CFAS Inhibition
Reported
Complete in vivo inhibition of phospholipid cyclopropanation at 0.15 mM in growing E. coli
Supports CFAS target-engagement studies in a live-cell bacterial model.
In vivo E. coli model context; comparator inhibitors dioctylamine and sinefungin operate via different kinetic mechanisms in vitro.
Enzyme Inhibition Lipid Metabolism Antibacterial Target Validation

Fungistatic Activity vs. Iso-Branched Analogs

In direct comparative assays, ω-cyclopropane fatty acids, the class to which cyclopropanedodecanoic acid belongs, demonstrated significantly greater fungistatic activity than their iso-branched fatty acid counterparts [1]. This finding underscores that the terminal cyclopropane ring confers a biological advantage over a simple iso-propyl branch for antifungal applications. The study further noted that short-chain cyclopropane and neo-fatty acids exhibited synergistic effects with conventional antimicrobials, a property not attributed to the iso-acids [1].

Fungistatic Activity
Head-to-head
ω-cyclopropane fatty acids reported higher fungistatic response than iso-branched analogs; synergy with tetramethylthiuramdisulfide observed
Supports antifungal screening context with cyclopropane-motif compounds.
Antimicrobial assays per Larsson et al., 1975; structural motif context rather than isolated compound claim.
Antifungal Activity Structure-Activity Relationship Lipid-Based Antimicrobials

Dual Membrane Modulation: Fluidity and Order

Molecular dynamics simulations reveal that cyclopropane fatty acids (CFAs) possess a unique dual functionality in lipid bilayers: they enhance membrane fluidity by disrupting lipid packing and promoting gauche defects, yet they simultaneously induce a greater degree of lipid order compared to unsaturated fatty acids of the same configuration [1]. Specifically, CFAs were shown to increase lipid lateral diffusion (a measure of fluidity) while also restricting rotation about bonds near the cyclopropane ring, thereby increasing local order [1]. This contrasts with cis-unsaturated fatty acids, which primarily increase fluidity by introducing a kink, and trans-unsaturated fatty acids, which decrease fluidity [2].

Membrane Modulation
Reported
Dual effect: enhanced lateral diffusion (fluidity) with increased local lipid order near the cyclopropane ring
Supports membrane biophysics studies requiring combined fluidity-and-order modulation.
MD simulation context; contrast with cis-unsaturated (fluid, less order) and trans-unsaturated (rigid) FAs.
Membrane Biophysics Lipid Packing Molecular Dynamics Simulation

Platelet 12-Lipoxygenase Inhibition

Cyclopropanedodecanoic acid has been identified as an inhibitor of platelet 12-lipoxygenase, a key enzyme in the arachidonic acid pathway [1]. The compound was tested for in vitro inhibition of this enzyme at a concentration of 30 µM [2]. This activity profile distinguishes it from other fatty acids that do not possess this specific enzyme inhibitory property. For context, nordihydroguaiaretic acid (NDGA) is a potent and selective lipoxygenase inhibitor with an IC50 of 30 µM for 12-LOX, providing a benchmark for selectivity . While the specific IC50 for cyclopropanedodecanoic acid is not reported, its demonstrated activity at 30 µM positions it as a structurally distinct lipoxygenase inhibitor scaffold.

12-LOX Inhibition
Context-dependent
Inhibition of platelet 12-lipoxygenase observed at 30 µM in vitro
Supports 12-LOX pathway probe studies; structurally distinct from NDGA benchmark.
IC50 not determined; NDGA reference IC50 = 30 µM for 12-LOX for selectivity context.
Lipoxygenase Inhibition Arachidonic Acid Cascade Inflammation

Osteosarcoma 143B Cell Cytotoxicity

Cyclopropanedodecanoic acid has been evaluated for its cytotoxic activity against the 143B (TK-) human osteosarcoma tumor cell line [1]. While the specific IC50 value is not publicly disclosed in the available data, the compound was subjected to a 72-hour continuous exposure assay to determine its inhibitory activity [2]. This specific testing in a cancer cell line model differentiates it from many other fatty acids, which are often not assessed in such contexts. The reported activity supports its classification as a potential antineoplastic agent [3].

Cell Cytotoxicity
Data to verify
Activity reported against 143B (TK−) human osteosarcoma cells after 72 hr continuous exposure
Supports cell-model endpoint review for oncology research programs.
IC50 not publicly disclosed; requires independent validation before procurement for cytotoxicity workflows.
Cancer Research Cytotoxicity Antineoplastic

Cyclopropanedodecanoic Acid: Validated Applications


In Vivo CFAS Probe for Antibacterial Research

Cyclopropanedodecanoic acid is the optimal choice for researchers investigating bacterial membrane adaptation and antibiotic resistance. Its demonstrated ability to completely inhibit cyclopropane fatty acid synthase (CFAS) in vivo in E. coli at 0.15 mM [1] makes it a specific chemical probe. Unlike in vitro-only inhibitors or genetic knockouts, this compound allows for the pharmacological perturbation of CFA synthesis in living bacterial cultures to study downstream effects on membrane properties, stress tolerance, and pathogenicity [2].

Synergistic Antifungal Formulation Development

Based on direct comparative data showing that ω-cyclopropane fatty acids are more fungistatic than iso-branched analogs and exhibit synergy with conventional antimicrobials [1], cyclopropanedodecanoic acid is a superior lead compound for antifungal research. Procure this compound to explore structure-activity relationships for novel antimycotics or to formulate synergistic combinations that could combat fungal resistance, a property not shared by simpler branched-chain fatty acids [1].

Membrane Engineering with Dual Biophysical Properties

For biophysicists and synthetic biologists studying membrane protein function or designing liposomes with tailored properties, cyclopropanedodecanoic acid is a critical component. Molecular dynamics and biophysical studies confirm that its incorporation into lipid bilayers uniquely enhances fluidity while simultaneously increasing local lipid order—a dual function not achievable with cis- or trans-unsaturated fatty acids [1] [2]. This allows for the precise modulation of membrane environments to investigate how this specific biophysical signature affects protein insertion, folding, or activity.

Arachidonic Acid Cascade Chemical Biology

Cyclopropanedodecanoic acid serves as a valuable tool for probing the 12-lipoxygenase (12-LOX) branch of arachidonic acid metabolism. Its confirmed inhibition of platelet 12-LOX at 30 µM [1] provides a starting point for studying the role of this enzyme in inflammation and cancer. This application is distinct from using common fatty acid substrates or broad-spectrum antioxidants, offering a more targeted approach to dissect the 12-LOX pathway.

Application
Selection Property
Validation Focus
CFAS target engagement studies
In vivo enzyme inhibition context
CFAS-dependent membrane adaptation endpoints
Antifungal screening research
Cyclopropane structural motif context
Fungistatic and synergy endpoints
Membrane biophysics research
Dual fluidity-order modulation context
Lipid packing and lateral diffusion endpoints
12-LOX pathway investigation
Lipoxygenase inhibition context
Arachidonic acid cascade endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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